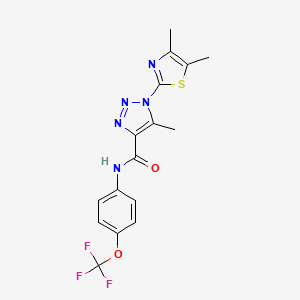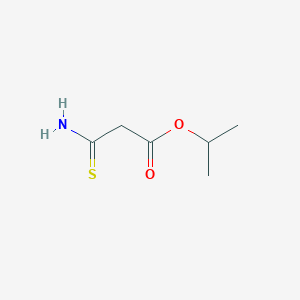
Methyl 2-chloro-5-(diethylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-chloro-5-(diethylsulfamoyl)benzoate” is a chemical compound with the empirical formula C12H16ClNO4S and a molecular weight of 305.78 .
Molecular Structure Analysis
The SMILES string representation of this compound isO=S(C1=CC(C(OC)=O)=C(Cl)C=C1)(N(CC)CC)=O . This provides a text-based way to represent the structure of the compound, which can be useful for computational chemistry and bioinformatics applications. Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis
“this compound” is a solid compound . The boiling point and other specific physical and chemical properties are not provided in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate , a novel acaricide named amidoflumet, has been synthesized, featuring orientations of side chains that result in an intramolecular N—H⋯O hydrogen bond, coplanar with the aromatic ring (Kimura & Hourai, 2005).
Synthesis of 2-(4'-Diethylsulfonamide Phenyl)-4-Substituted Aminomethyl- 1,3,4-Oxadiazolin-5-Thiones involves the condensation of 4-(Chlorosulfonyl) benzoic acid with diethyl amine, followed by esterification and cyclization to yield biologically active 4-substituted aminomethyl compounds (Havaldar & Khatri, 2006).
Microbial Hydrolysis by Burkholderia cepacia demonstrates the potential of this bacterium in hydrolyzing esters like methyl benzoate and substituted chlorobenzoic esters to their respective acids, showcasing its applicability in bioremediation or chemical transformations (Philippe, Vega, & Bastide, 2001).
Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate Synthesis outlines an improved industrial process for synthesizing this intermediate, widely used in pharmaceuticals, through a series of chemical reactions, ensuring higher yield and cost-effectiveness (Jian-she, 2009).
Biological Activity and Applications
Synthesis of N-10-methyl-4-thiofolic acid and Related Compounds explores the preparation of compounds as potential inhibitors of cofactor forms of tetrahydrofolate, detailing the reaction mechanisms and assessing biological activity against various cell lines and bacteria, demonstrating its relevance in medicinal chemistry (Elliott, Temple, Frye, & Montgomery, 1975).
Mechanism of Action
properties
IUPAC Name |
methyl 2-chloro-5-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-4-14(5-2)19(16,17)9-6-7-11(13)10(8-9)12(15)18-3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYAKNSJAKSAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2597268.png)
![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)



![tert-butyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2597277.png)




![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)
![3,4-dimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2597286.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2597287.png)
